molecular formula C17H25BrN2O4S B3238925 tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate CAS No. 1417793-76-0

tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B3238925
CAS No.: 1417793-76-0
M. Wt: 433.4 g/mol
InChI Key: PPFVSTNSWVLDIA-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-(Bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate is a sophisticated chemical intermediate of high value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This compound features a piperazine core protected by a Boc (tert-butoxycarbonyl) group, a sulfonyl linker, and a critical benzyl bromine moiety. The reactive bromomethyl group serves as an excellent electrophile for substitution reactions, allowing researchers to conjugate this piperazine scaffold to other molecules, such as E3 ubiquitin ligase ligands [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11007952/]. The Boc-protected piperazine provides a secondary amine upon deprotection, which can be further functionalized, for instance, by linking to a target protein ligand. Its primary research application is as a versatile linker or component in the synthesis of heterobifunctional degraders, enabling the study of targeted protein degradation (TPD) as a therapeutic strategy [https://www.taijichem.cn/upload/file/20240821/20240821094512_7968.pdf]. The presence of the 3-methyl group on the piperazine ring introduces stereochemistry, offering researchers the possibility to explore chirality in the design and efficacy of their final compounds. This reagent is strictly For Research Use Only and is a vital tool for scientists developing novel chemical probes and potential therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[4-(bromomethyl)phenyl]sulfonyl-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-13-12-19(16(21)24-17(2,3)4)9-10-20(13)25(22,23)15-7-5-14(11-18)6-8-15/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFVSTNSWVLDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)CBr)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114205
Record name 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-76-0
Record name 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[4-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, with the CAS number 253175-69-8, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H22BrN2O4SC_{15}H_{22}BrN_{2}O_{4}S with a molecular weight of approximately 326.41 g/mol. The structure includes a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

PropertyValue
CAS Number253175-69-8
Molecular FormulaC15H22BrN2O4S
Molecular Weight326.41 g/mol
Chemical StructureChemical Structure

Research indicates that this compound may exhibit various biological activities:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies reported an IC50 value of approximately 15.4 nM for β-secretase inhibition, suggesting strong activity against amyloid beta aggregation, a hallmark of Alzheimer's pathology .
  • Neuroprotective Effects : In studies involving astrocytes, the compound demonstrated a protective effect against amyloid beta-induced toxicity. It was observed that the compound could increase cell viability when co-treated with amyloid beta peptides, indicating its potential role in neuroprotection .
  • Anti-inflammatory Properties : The compound appears to modulate inflammatory responses in neurodegenerative contexts by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocytes .

Study on Neuroprotection

A significant study explored the protective effects of this compound on astrocytes exposed to amyloid beta peptides. The findings indicated:

  • Cell Viability : Treatment with the compound resulted in a notable increase in cell viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) when exposed to Aβ1-42 .
  • Cytokine Modulation : The treatment led to reduced TNF-α production, suggesting a mechanism by which the compound may exert its neuroprotective effects through anti-inflammatory pathways .

Study on Oxidative Stress

In another investigation focusing on oxidative stress induced by scopolamine, this compound showed:

  • Malondialdehyde (MDA) Levels : The compound significantly decreased MDA levels compared to scopolamine-treated groups, indicating its potential as an antioxidant agent .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Biological ActivityObservations
AChE InhibitionIC50 = 15.4 nM
NeuroprotectionIncreased astrocyte viability
Anti-inflammatoryReduced TNF-α and IL-6 levels
Antioxidant ActivityDecreased MDA levels

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Key Functional Groups Reactivity/Applications Reference
Target Compound 4-(Bromomethyl)phenylsulfonyl, 3-methylpiperazine Bromomethyl, sulfonyl Electrophilic alkylation, potential anticancer agent
Compound 24 4-Aminobenzylsulfonyl Amino, sulfonyl NAMPT/PARP1 inhibition
Compound 25 Thioureido-pyridinylmethyl Thiourea, pyridine NAD metabolism inhibition
Compound 6b Biphenylmethyl Biphenyl Hydrophobic interactions
Compound 2l Triazole-phenyl Triazole Hydrogen bonding, synthetic intermediate
4-Bromo-3-chlorophenyl analog Halogenated phenyl Bromo, chloro Cross-coupling precursor

Q & A

What are the optimized synthetic routes for tert-butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, and how do reaction conditions impact yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core followed by sulfonylation and bromomethylation. Key steps include:

  • Nucleophilic substitution of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) protecting group under basic conditions (e.g., triethylamine in dichloromethane) .
  • Sulfonylation using 4-(bromomethyl)benzenesulfonyl chloride, requiring careful temperature control (0–5°C) to avoid side reactions .
  • Bromomethylation via radical-initiated or SN2 mechanisms, with NaBr or HBr as bromine sources .

Critical parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency but may increase impurities if not purified via column chromatography .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-((4-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate

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